6-Methoxyindole-3-carbohydrazide
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-methoxy-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-2-3-7-8(10(14)13-11)5-12-9(7)4-6/h2-5,12H,11H2,1H3,(H,13,14) |
InChI Key |
OWBKWUGWBQCOSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 6-Methoxyindole-3-carbohydrazide generally follows a two-step approach:
- Synthesis of 6-Methoxyindole-3-carboxylic acid or its ester derivative.
- Conversion of the carboxylic acid or ester into the carbohydrazide derivative by reaction with hydrazine hydrate.
The methoxy group at the 6-position is introduced or retained during the indole synthesis, often using methoxy-substituted anilines or appropriate precursors.
Synthesis of Methoxy-Substituted Indole Core
Several classical and modified indole synthesis methods have been employed to obtain methoxy-activated indoles, including the Fischer, Bischler, and Hemetsberger methods. Among these, the modified Bischler indole synthesis is particularly effective for preparing methoxy-substituted indoles with substitution at the 3-position.
Modified Bischler Method : This involves the reaction of 3,5-dimethoxyaniline with halogenated ketones in the presence of an inorganic base such as sodium bicarbonate, followed by N-protection, cyclization in trifluoroacetic acid, and deprotection to afford 3-substituted 4,6-dimethoxyindoles. This method yields products with good regioselectivity and moderate to high yields (up to 79%).
One-Pot Cyclization Method : A streamlined approach involves direct cyclization of arylaminoketones with lithium bromide and sodium bicarbonate under reflux in 1-propanol, yielding 3-substituted 4,6-dimethoxyindoles in approximately 61% yield.
Conversion to Carbohydrazide Derivative
The key step in preparing 6-Methoxyindole-3-carbohydrazide is the transformation of the ester or acid intermediate into the carbohydrazide by reaction with hydrazine hydrate.
Ester to Carbohydrazide Conversion : For example, methyl 5-methoxyindole-2-carboxylate, a close analogue, is reacted with hydrazine hydrate in methanol under reflux for 3 hours to yield the corresponding indole-2-carbohydrazide with high yield (~90%). By analogy, the 6-methoxyindole-3-carboxylate ester can be similarly converted to the carbohydrazide.
Alternative Synthetic Routes and Cyclization
Hydrazide Formation from Acid Chlorides or Anhydrides : In some protocols, the carboxylic acid derivative is first converted to an acid chloride or anhydride intermediate, which is then treated with hydrazine hydrate to form the carbohydrazide. This method can offer higher reactivity and yields but requires careful control of reaction conditions to avoid side reactions.
Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate indole formation steps, such as in the synthesis of dimethoxyindoles, achieving high yields in shorter times (e.g., 5 hours microwave irradiation).
Comparative Data Table of Preparation Methods
Full Research Findings and Characterization
The carbohydrazide product is typically obtained as a white solid, with melting points consistent with literature values (e.g., 266–268 °C for 5-methoxyindole-2-carbohydrazide analogues).
Spectroscopic data confirm structure:
- Proton Nuclear Magnetic Resonance : Characteristic signals for methoxy group (~3.7–3.8 ppm singlet), NH2 protons (~4.5 ppm), and aromatic protons in the 6.8–7.5 ppm range.
- Carbon-13 Nuclear Magnetic Resonance : Signals for methoxy carbon (~55 ppm), aromatic carbons, and carbonyl carbons (~162–165 ppm).
- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights.
The imine double bond in related hydrazone derivatives has been confirmed to adopt the (Z)-configuration by single crystal X-ray analysis, supporting the stereochemical integrity of the carbohydrazide derivatives.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyindole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Methoxyindole-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxyindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthetic Complexity : Compounds like 6a require multi-step synthesis involving heterocyclic fusion (imidazo-thiazole), whereas simpler carbohydrazides (e.g., 2a ) are synthesized via condensation of hydrazides with aldehydes .
- Yield and Purity : Hybrid structures (e.g., 6b ) achieve moderate yields (~78%), while hydrazones (e.g., 2a ) show higher reproducibility (~75% yield) under optimized conditions .
Physicochemical Properties
- Solubility: Methoxy and carbohydrazide groups improve aqueous solubility compared to non-polar indole derivatives (e.g., 6-Bromoindole-3-carboxaldehyde) .
- Thermal Stability : Higher melting points in hydrazones (e.g., 2a , 265–267°C) versus aldehydes (e.g., 5-Methoxyindole-3-carbaldehyde, 193–198°C) suggest stronger intermolecular interactions in the former .
Q & A
Q. What are the standard synthetic routes for preparing 6-Methoxyindole-3-carbohydrazide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves hydrazide formation from ester precursors. For example:
- Step 1: Start with ethyl 6-methoxyindole-3-carboxylate. React with hydrazine hydrate in methanol under reflux (4–6 hours) to form the carbohydrazide intermediate .
- Step 2: Monitor the reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase.
- Intermediate Characterization: Confirm the structure via H NMR (e.g., disappearance of ester carbonyl signals at ~170 ppm in C NMR) and FT-IR (appearance of N–H stretches at ~3200–3350 cm) .
Q. How is the purity of 6-Methoxyindole-3-carbohydrazide validated in academic research?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Purity >98% is typically required for biological assays .
- Spectroscopy: Validate via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 220.0984 for CHNO) .
Q. What storage conditions are recommended for 6-Methoxyindole-3-carbohydrazide?
Methodological Answer: Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Stability studies show decomposition >5% after 6 months at room temperature due to hydrazide group reactivity .
Advanced Research Questions
Q. How can researchers optimize the yield of 6-Methoxyindole-3-carbohydrazide in large-scale synthesis?
Methodological Answer:
- Reaction Optimization: Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-hydrolysis) .
- Solvent Selection: Replace methanol with ethanol to improve solubility of intermediates.
- Catalysis: Add catalytic acetic acid (1–2 mol%) to accelerate hydrazide formation .
- Yield Improvement: Scale-up trials show yields increase from 65% (lab-scale) to 82% (pilot-scale) under optimized conditions .
Q. How do substituents on the indole ring influence the reactivity of 6-Methoxyindole-3-carbohydrazide?
Methodological Answer:
- Electronic Effects: The methoxy group at C6 enhances electron density at C3, increasing nucleophilicity of the carbohydrazide group. This facilitates Schiff base formation with aldehydes .
- Steric Effects: Bulky substituents at C2/C4 reduce reaction rates in coupling reactions (e.g., with aryl boronic acids) by ~30% compared to unsubstituted analogs .
- Experimental Validation: Compare kinetics using UV-Vis spectroscopy to track reaction rates in Suzuki-Miyaura cross-coupling reactions .
Q. How can contradictory biological activity data for 6-Methoxyindole-3-carbohydrazide derivatives be resolved?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC values across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Structural Confirmation: Verify derivative structures via X-ray crystallography to rule out polymorphic or tautomeric forms .
- Mechanistic Studies: Use molecular docking to assess binding affinity variations across protein targets (e.g., COX-2 vs. EGFR kinases) .
Q. What analytical techniques are recommended for studying degradation products of 6-Methoxyindole-3-carbohydrazide?
Methodological Answer:
- LC-MS/MS: Identify hydrolyzed products (e.g., 6-methoxyindole-3-carboxylic acid) using a Q-TOF mass spectrometer in positive ion mode .
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation pathways via kinetic modeling .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for 6-Methoxyindole-3-carbohydrazide?
Methodological Answer:
Q. Why do biological assays show variable antimicrobial activity for 6-Methoxyindole-3-carbohydrazide derivatives?
Methodological Answer:
- Strain-Specificity: Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) bacteria, as efflux pump efficiency varies .
- Biofilm Inhibition: Assess activity in biofilm vs. planktonic cultures; derivatives may target biofilm matrix components (e.g., polysaccharides) .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for 6-Methoxyindole-3-carbohydrazide analogs?
Methodological Answer:
- Variable Substituents: Synthesize derivatives with modifications at C5 (halogens), C3 (alkyl/aryl hydrazides), and the methoxy group (replace with ethoxy/OH) .
- Assay Selection: Prioritize enzymatic assays (e.g., acetylcholinesterase inhibition) and cell-based viability tests (MTT assay) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
